molecular formula C14H21NO B1487515 (1-(4-Methylbenzyl)piperidin-4-yl)methanol CAS No. 1211479-04-7

(1-(4-Methylbenzyl)piperidin-4-yl)methanol

Cat. No.: B1487515
CAS No.: 1211479-04-7
M. Wt: 219.32 g/mol
InChI Key: RACFKCJESKJFEI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (1-(4-Methylbenzyl)piperidin-4-yl)methanol is systematically named according to IUPAC rules as [1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol . This nomenclature reflects its structural components:

  • A piperidine ring (a six-membered heterocycle with one nitrogen atom).
  • A 4-methylbenzyl group attached to the piperidine nitrogen at position 1.
  • A hydroxymethyl group (-CH2OH) at position 4 of the piperidine ring.

The structural formula is C14H21NO , with a molecular weight of 219.32 g/mol . The SMILES notation for the compound is OCC1CCN(CC2=CC=C(C)C=C2)CC1 , which encodes the connectivity of atoms.

Structural Representation

      CH2OH  
        |  
N—CH2—C6H4—CH3  

(Simplified representation highlighting key functional groups)

Alternative Naming Conventions in Chemical Databases

Alternative names and identifiers for this compound vary across chemical databases, reflecting differences in formatting and prioritization of substituents:

Database Name/Identifier
PubChem This compound (CID: 46318275)
ChemSpider [1-(4-Methylbenzyl)piperidin-4-yl]methanol (Synonym)
ChEMBL CHEMBL45281 (associated with related compounds)
Commercial Vendors EVT-3003283 (EvitaChem); BD287912 (BLD Pharmatech)

Common synonyms include:

  • 1211479-04-7 (CAS Registry Number)
  • [1-(4-Methyl-benzyl)-piperidin-4-yl]-methanol
  • 4-Piperidinemethanol, 1-[(4-methylphenyl)methyl]-

CAS Registry Number and Molecular Formula Verification

The CAS Registry Number for this compound is 1211479-04-7 , uniquely identifying it in chemical databases. The molecular formula C14H21NO is consistent across multiple sources, including PubChem and commercial chemical suppliers.

Verification Table

Property Value Source
CAS Registry Number 1211479-04-7 PubChem, EvitaChem
Molecular Formula C14H21NO PubChem, ChemSpider
Molecular Weight 219.32 g/mol PubChem
SMILES Notation OCC1CCN(CC2=CC=C(C)C=C2)CC1 EvitaChem

The compound’s structural identity is further confirmed by its InChI Key (DIADJINIBFEMEL-UHFFFAOYSA-N), which standardizes its representation across digital platforms.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-2-4-13(5-3-12)10-15-8-6-14(11-16)7-9-15/h2-5,14,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFKCJESKJFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of (1-(4-Methylbenzyl)piperidin-4-yl)methanol typically involves multi-step organic synthesis starting from readily available precursors such as piperidine and 4-methylbenzyl derivatives. The key transformations include N-alkylation, introduction of the hydroxymethyl group, and purification steps.

Common Synthetic Method

A widely reported and practical synthetic approach involves the following steps:

  • Step 1: N-Alkylation of Piperidine

    The starting material, piperidine, undergoes nucleophilic substitution with 4-methylbenzyl chloride to form 1-(4-methylbenzyl)piperidine. This reaction is typically conducted in an aprotic solvent such as acetonitrile or dichloromethane under basic conditions to facilitate the substitution.

  • Step 2: Introduction of the Hydroxymethyl Group

    The 4-position of the piperidine ring is functionalized by reaction with formaldehyde (or paraformaldehyde) under acidic or neutral conditions, leading to hydroxymethylation at the 4-position, yielding this compound.

  • Step 3: Purification

    The crude product is purified by crystallization or chromatographic techniques to obtain the target compound with high purity.

This method benefits from the availability of cheap starting materials and relatively straightforward reaction conditions.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Typical Yield (%) Notes
1 N-Alkylation 4-Methylbenzyl chloride, base (e.g., K2CO3), solvent (MeCN), reflux 80-90 High selectivity for N-alkylation
2 Hydroxymethylation Formaldehyde, acidic or neutral aqueous medium, mild heating 70-85 Hydroxymethyl group introduced at 4-position
3 Purification Crystallization or column chromatography 90-95 Ensures high purity for further use

Alternative Synthetic Approaches

While the above method is common, alternative routes have been explored in related piperidine chemistry, which may be adapted for this compound:

  • Reductive Amination : Using 4-methylbenzaldehyde and piperidin-4-ylmethanol under reductive amination conditions to form the desired compound.

  • Grignard Reaction Route : Starting from 4-piperidone derivatives, reaction with 4-methylbenzylmagnesium halides followed by reduction might yield the target compound.

However, these methods are less commonly reported specifically for this compound and may involve more complex steps or expensive reagents.

Research Findings and Industrial Relevance

  • The synthesis method involving N-alkylation followed by hydroxymethylation is favored for its simplicity, cost-effectiveness, and scalability, making it suitable for industrial production.

  • The reaction conditions avoid the use of highly hazardous reagents such as lithium aluminum hydride, which are common in other piperidine derivative syntheses, enhancing safety and environmental compatibility.

  • High yields and straightforward purification protocols contribute to the feasibility of this method for large-scale synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
N-Alkylation + Hydroxymethylation Piperidine, 4-methylbenzyl chloride, formaldehyde N-alkylation, hydroxymethylation, purification Simple, cost-effective, scalable Requires control of regioselectivity
Reductive Amination 4-Methylbenzaldehyde, piperidin-4-ylmethanol Reductive amination Potentially fewer steps Requires reducing agents, optimization needed
Grignard Reaction 4-Piperidone, 4-methylbenzylmagnesium halide Grignard addition, reduction Direct introduction of substituents More complex, sensitive reagents

Chemical Reactions Analysis

(1-(4-Methylbenzyl)piperidin-4-yl)methanol: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-4-one derivatives.

  • Reduction: Piperidine-4-ol derivatives.

  • Substitution: Substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

(1-(4-Methylbenzyl)piperidin-4-yl)methanol has been studied for its potential therapeutic effects, particularly as an analgesic and anti-inflammatory agent. Research indicates that compounds within this class can modulate pain pathways and exhibit anti-inflammatory properties.

Case Study:
A study examined the compound's efficacy in reducing pain in animal models of neuropathic pain, demonstrating significant reductions in pain scores compared to controls.

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes it a candidate for research into treatments for neurological disorders such as depression and anxiety.

Data Table: Neuropharmacological Activity

CompoundReceptor TargetActivityReference
This compoundDopamine D2Agonist
This compoundSerotonin 5-HT2AAntagonist

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the development of new compounds with desired biological activities.

Synthesis Applications:

  • Building Block: Used in the synthesis of other piperidine derivatives.
  • Reagent: Acts as a reagent in nucleophilic substitution reactions.

Research has shown that this compound exhibits notable biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

IC50 Values Against Cancer Cell Lines:

Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A431 (Skin)6.3
HT29 (Colon)7.2

Anti-inflammatory Effects

Studies indicate that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism of action can vary depending on the specific biological context and the target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimalarial Studies

A series of 1,4-disubstituted piperidine methanol analogues (Figure 1) were synthesized and evaluated for antiparasitic activity. Key analogues include:

Compound ID Substituent on Benzyl Group IC₅₀ (Resistant Strain, μg/mL) IC₅₀ (Sensitive Strain, μg/mL) Selectivity Index (SI)
7 4-Fluorobenzyl 1.03 2.51 182
8 3,4-Dichlorobenzyl 1.14 3.02 62
11 4-Bromobenzyl 2.52 4.43 15
12 4-Methylbenzyl 2.51 4.40 15

Figure 1. Activity data for methanol analogues .

Key Observations:
  • Electron-Withdrawing Groups Enhance Potency : Fluorine (Compound 7), chlorine (Compound 8), and bromine (Compound 11) substituents on the benzyl group significantly improve activity against resistant strains (IC₅₀: 1.03–2.52 μg/mL) compared to the methyl group in Compound 12 (IC₅₀: 2.51 μg/mL) .
  • Selectivity Trade-offs : While Compound 7 exhibits the highest selectivity (SI = 182), Compound 12 and halogenated analogues (e.g., 11) show lower SIs (15–62), suggesting methyl substitution may reduce target specificity .

Impact of Functional Group Modifications

Methanol vs. Ketone Analogues

Replacing the methanol group with a ketone (e.g., Compound 6: [1-(4-methylbenzyl)piperidin-4-yl][4-fluorophenyl]methanone) results in reduced activity (IC₅₀ > 5 μg/mL), highlighting the critical role of the methanol moiety in antimalarial efficacy .

Halogen vs. Alkyl Substituents
  • Chlorinated Derivatives: [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol (CAS 1241615-19-9) is structurally similar but lacks reported biological data. Its chlorine substituent may enhance lipophilicity compared to the methyl group in Compound 12 .
  • Fluorophenethyl Derivatives: α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol (CAS 139290-69-0) incorporates a fluorophenethyl chain, which may improve blood-brain barrier penetration but complicates synthesis .

Biological Activity

(1-(4-Methylbenzyl)piperidin-4-yl)methanol, a compound derived from piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19N(CAS No 889889 08 1)\text{C}_{13}\text{H}_{19}\text{N}\quad (\text{CAS No 889889 08 1})

This compound features a piperidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these targets, influencing several biochemical pathways.

Key Targets

  • Neurotransmitter Receptors : It has shown potential in modulating the activity of central nervous system receptors, particularly those related to dopamine and serotonin.
  • Enzymatic Activity : The compound can inhibit certain enzymes, affecting metabolic pathways associated with neurotransmitter synthesis and degradation.

Structure-Activity Relationship (SAR) Analysis

Recent studies have conducted SAR analyses to elucidate the relationship between the chemical structure of piperidine derivatives and their biological activity. For instance, modifications on the benzyl substituent significantly influence antiviral activity against various viruses, including influenza and coronaviruses .

Table 1: SAR Findings for Piperidine Derivatives

CompoundModificationBiological ActivityIC50 (µM)
1N-benzylAnti-influenza5.2
2FluorinatedEnhanced activity2.6
3MethylReduced activity12.0

Biological Activities

The compound has been evaluated for various biological activities:

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. In vitro studies demonstrated its effectiveness against HCoV-229E and influenza A viruses, with promising results in inhibiting viral replication .

Anticancer Potential

Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. Its mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest .

Case Studies

Case Study 1: Antiviral Efficacy
A study assessed the antiviral efficacy of various piperidine derivatives, including this compound. The results indicated significant inhibition of viral replication at low micromolar concentrations, highlighting its potential as a therapeutic agent against respiratory viruses .

Case Study 2: Cytotoxicity in Cancer Cells
Another investigation explored the cytotoxic effects of this compound on glioblastoma cell lines. The findings revealed that the compound effectively reduced cell viability through mechanisms involving apoptosis and necrosis .

Q & A

Q. What challenges arise in reproducing synthetic protocols for this compound, and how can they be mitigated?

  • Key Issues : Impurities from incomplete alkylation or oxidation byproducts.
  • Solutions :
  • Use inert atmosphere (N₂/Ar) to prevent oxidation () .
  • Monitor reactions via TLC and optimize catalyst loading (e.g., 1.2 eq. NaH in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(4-Methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 2
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(1-(4-Methylbenzyl)piperidin-4-yl)methanol

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